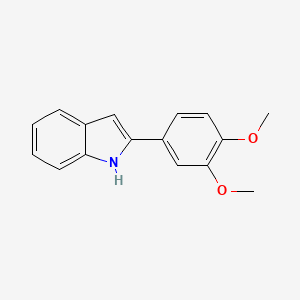

2-(3,4-dimethoxyphenyl)-1H-indole

Vue d'ensemble

Description

The compound 2-(3,4-dimethoxyphenyl)-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach is the Fischer indole synthesis, which involves the reaction of substituted phenylhydrazines with acetophenones, as reported in the synthesis of 2-phenyl-1H-indoles . Another method involves the use of clayzic catalysts to synthesize 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles in a one-pot reaction . Additionally, a new route for the synthesis of complex indole derivatives, such as 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, involves multiple steps starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate .

Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed by various spectroscopic techniques, including IR, NMR, and XRD analysis. For instance, the compound 5f from a series of novel 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives was confirmed by single crystal XRD analysis . The optimized geometrical parameters obtained by DFT calculations are in good agreement with the experimental data, indicating the reliability of these methods in determining molecular structures .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, 3-hydroxy-3H-indoles and their corresponding N-oxides undergo stereospecific reduction at the double CN bond, giving indoline derivatives, which can lose water in acidic medium to yield 2,3-disubstituted indoles . The electrochemical behavior of indole derivatives can also be influenced by the presence of protonating agents, as seen in the study of 1,1'-dioxy-2,2'-diphenyl-Δ3.3'-bi-3H-indole .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be explored through computational studies such as DFT. These studies provide insights into the stability, charge delocalization, and reactive sites of the molecules. For instance, the molecular electrostatic potential map (MEP) was studied for predicting the reactive sites of some novel indole derivatives . Additionally, the non-linear optical (NLO) properties of these compounds can be evaluated, revealing their potential as NLO materials due to high μβ0 values .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

2-(3,4-dimethoxyphenyl)-1H-indole and its derivatives have been extensively studied for their synthesis and structural analysis. Novel indole-based derivatives, including those similar in structure to this compound, have been synthesized and characterized using spectroscopic techniques like NMR, FT-IR, and UV-Visible. X-ray diffraction (XRD) studies have been conducted to evaluate bond angles, lengths, and unit cells. These studies aid in understanding the molecular geometry and properties of such compounds (Tariq et al., 2020).

Antioxidant Properties

Research has explored the antioxidant activity of substituted 2-phenyl-1H-indoles, structurally related to this compound. The synthesis of such compounds shows potential for significant antioxidant activity, comparable to known antioxidants like melatonin. This aspect of research is vital in developing new antioxidant agents for various health applications (Karaaslan et al., 2013).

Antimicrobial Activities

Indole derivatives, including structures similar to this compound, have shown promising results in antimicrobial activities. Synthesized compounds have been evaluated for their antibacterial properties, indicating the potential for developing new antimicrobial agents (Rajaraman et al., 2017).

Nonlinear Optical (NLO) Properties

Some indole derivatives demonstrate fine nonlinear optical (NLO) properties, which are essential for high-tech applications. The NLO properties are investigated through computational studies and experimental methods, providing insights into their potential use in advanced technological applications (Tariq et al., 2020).

Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles, including this compound, through palladium-catalyzed reactions, have been a subject of extensive research. These methods are crucial for the development of new pharmaceuticals and fine chemicals, demonstrating the broad utility of indole compounds in organic synthesis (Cacchi & Fabrizi, 2005).

Mécanisme D'action

Target of Action

It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist. This suggests that 2-(3,4-dimethoxyphenyl)-1H-indole may also interact with adrenoceptors, specifically beta-1 receptors . These receptors play a crucial role in the cardiovascular system, influencing heart rate and blood pressure.

Mode of Action

Based on its structural similarity to bevantolol, it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This means it could potentially bind to these receptors, inhibiting their normal function and leading to changes in physiological responses.

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-8-7-12(10-16(15)19-2)14-9-11-5-3-4-6-13(11)17-14/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXYCPOAEXWDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)